molecular formula C13H20ClN B13325240 [(4-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

[(4-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

Cat. No.: B13325240
M. Wt: 225.76 g/mol
InChI Key: OYWCYPDQAHYOHC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methylamine is a secondary amine characterized by a 4-chlorophenylmethyl group attached to a branched 3,3-dimethylbutan-2-ylamine moiety. Its molecular formula is C₁₃H₁₉ClN, with a molecular weight of 224.75 g/mol (calculated).

The 3,3-dimethylbutan-2-yl chain enhances steric bulk, which may influence binding specificity and metabolic stability compared to less branched analogs.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3,3-dimethylbutan-2-amine

InChI

InChI=1S/C13H20ClN/c1-10(13(2,3)4)15-9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3

InChI Key

OYWCYPDQAHYOHC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-3,3-dimethylbutan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-3,3-dimethylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Chlorobenzyl)-3,3-dimethylbutan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-3,3-dimethylbutan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

a) (4-Chlorophenyl)methylamine (CAS 343941-40-2)

  • Molecular Formula : C₁₂H₁₈ClN
  • Key Differences : The amine side chain here is 3-methylbutan-2-yl (versus 3,3-dimethylbutan-2-yl), reducing steric hindrance.
  • Impact : Lower branching may increase solubility in polar solvents but reduce metabolic stability due to easier enzymatic oxidation .

b) {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride

  • Molecular Formula : C₁₀H₁₀ClN₂S·2HCl
  • Impact : Enhanced rigidity and electronic properties make this compound suitable for targeting enzymes or receptors requiring planar recognition motifs .

c) (4-Bromo-3-fluorophenyl)methylamine (CAS 1247432-21-8)

  • Molecular Formula : C₁₁H₁₅BrFN
  • Key Differences : Bromine and fluorine substituents increase molecular weight and alter electronic effects (fluorine’s electronegativity vs. chlorine’s polarizability).
  • Impact : Improved halogen bonding capacity and resistance to oxidative degradation, relevant in CNS-targeting drugs .

Variations in the Amine Side Chain

a) 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine (CAS 1742-31-0)

  • Molecular Formula : C₁₂H₁₈ClN
  • Key Differences : The amine is directly attached to the 4-chlorophenyl group without a methylene spacer.
  • Impact : Reduced conformational flexibility may limit interactions with bulkier binding pockets. Reported as a liquid at room temperature, suggesting lower melting points compared to more rigid analogs .

b) (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine

  • Molecular Formula : C₁₁H₁₆N₂
  • Key Differences : Features an unsaturated (olefinic) backbone and a primary amine.

Biological Activity

(4-Chlorophenyl)methylamine, a compound with potential pharmacological applications, has garnered interest due to its biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against cancer cells, and potential therapeutic uses.

Chemical Structure

The chemical structure of (4-Chlorophenyl)methylamine can be depicted as follows:

C13H18ClN\text{C}_{13}\text{H}_{18}\text{ClN}

This structure features a chlorophenyl group attached to a branched aliphatic amine, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of (4-Chlorophenyl)methylamine have been studied primarily in the context of cancer cell inhibition and apoptosis induction. Research indicates that this compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells.

Anticancer Activity

A significant study evaluated the antiproliferative effects of derivatives related to the compound. The results indicated that several synthesized compounds showed notable inhibitory actions against HCT-116 colorectal cancer cells. The most active derivatives had IC50 values as low as 0.69 µM, demonstrating potency comparable to established chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Table 1: Antiproliferative Activity Against Cancer Cells

CompoundCell LineIC50 (µM)
(4-Chlorophenyl)methylamineHCT-1160.69
DoxorubicinHCT-1162.29
ControlHEK-293>100

These findings suggest that the compound may act through specific signaling pathways involved in cell survival and proliferation.

The mechanism by which (4-Chlorophenyl)methylamine exerts its effects appears to involve modulation of heat shock proteins (HSPs), particularly HSP90 and TRAP1. These proteins play critical roles in protein folding and cellular stress responses. The compound's ability to disrupt these pathways may lead to increased apoptosis in cancer cells .

Apoptosis Induction

Further investigations using DAPI staining revealed nuclear disintegration in treated cancer cells, indicating that the compound effectively induces apoptosis. The loss of DAPI staining correlates with cellular death and supports the hypothesis that the compound activates apoptotic pathways selectively in malignant cells .

Case Studies and Research Findings

Several studies have explored the broader implications of compounds related to (4-Chlorophenyl)methylamine:

  • Study on HDAC Inhibition :
    A series of structural modifications led to the discovery of potent histone deacetylase inhibitors (HDACIs), with some derivatives showing enhanced selectivity for cancerous over normal cells .
  • Fungicidal Applications :
    Although primarily focused on anticancer properties, related compounds have been investigated for their fungicidal activities, suggesting a versatile pharmacological profile .

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